molecular formula C8H11N3O3S B12512099 4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one

4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one

Cat. No.: B12512099
M. Wt: 229.26 g/mol
InChI Key: RYMCFYKJDVMSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of apricitabine involves a three-step process starting from 2-®-benzoyloxymethyl-1,3-oxathiolane. This method produces the cis-(2R,4R) isomer with greater than 99% diastereomeric excess through preferential crystallization . The industrial production methods are not widely documented, but the synthetic route emphasizes the importance of stereochemistry in achieving the desired isomer.

Chemical Reactions Analysis

Apricitabine undergoes various chemical reactions, including phosphorylation to its active triphosphate form. This phosphorylation is crucial for its activity as an NRTI. The compound is relatively stable and does not undergo significant oxidation or reduction under physiological conditions. Common reagents used in its synthesis include benzoyl chloride and cytosine derivatives . The major product formed from these reactions is apricitabine triphosphate, which is the active form that inhibits HIV reverse transcriptase .

Mechanism of Action

Apricitabine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. As a nucleoside reverse transcriptase inhibitor, it mimics the natural nucleosides used by the virus to synthesize DNA. Once incorporated into the viral DNA, apricitabine causes chain termination, preventing the virus from replicating . The molecular targets of apricitabine include the reverse transcriptase enzyme and the viral RNA, which it binds to and inhibits .

Properties

IUPAC Name

4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCFYKJDVMSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(O1)CO)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870071
Record name 4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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